Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
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Overview
Description
Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-: is a complex organic compound with a molecular formula of C18H24BO4N . This compound is known for its unique structure, which includes a boronic acid derivative and an acetamide group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Miyaura borylation reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The acetamide group can be introduced through a subsequent reaction with an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced derivatives of the compound.
Substitution: : Various substituted boronic acid derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: : It can be used in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Industry: : It can be used in the development of new materials and in catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate enzyme activity and other biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structure and reactivity. Similar compounds include other boronic acid derivatives and acetamide derivatives. the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group sets it apart from other compounds in its class.
List of Similar Compounds
Boronic acids: : General class of compounds containing boronic acid groups.
Acetamide derivatives: : Compounds containing the acetamide functional group.
Boronic esters: : Derivatives of boronic acids with ester groups.
Properties
IUPAC Name |
N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-22-14-10-8-9-13(11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMSYYDKPSMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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